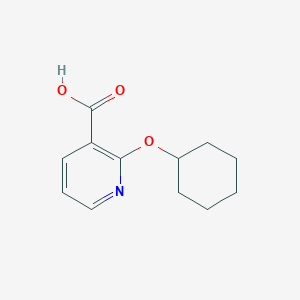

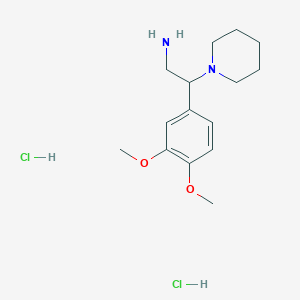

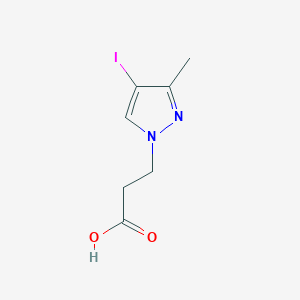

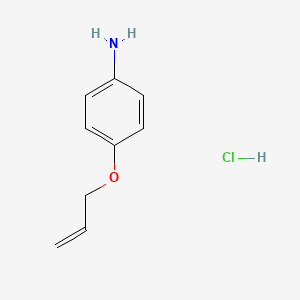

4-(Allyloxy)aniline hydrochloride

Overview

Description

Scientific Research Applications

Synthesis and Characterization of Metabolites :

- 4-(Allyloxy)aniline hydrochloride has been used in the synthesis of various metabolites, as seen in the study by Kenny et al. (2004), where it was involved in the preparation of aniline derivatives. These derivatives were essential for mechanistic toxicological studies.

Catalytic Applications in Organic Synthesis :

- This compound has applications in catalysis, particularly in the deallylation of allyl ethers to yield alcohols. Murakami et al. (2004) demonstrated this in their research, showcasing the compound's efficiency in catalyzing selective reactions under mild conditions (Murakami et al., 2004).

Environmental Applications :

- In environmental science, Huang Wei (2007) explored the degradation of 4-amino-dimethyl-aniline hydrochloride, a related compound, using bio-electro reactors. This study highlights the potential of using such compounds in treating wastewater (Huang Wei, 2007).

Material Science :

- The compound finds use in material science as well, particularly in the synthesis of polymeric films with fluorescent properties, as demonstrated by Buruianǎ et al. (2005) (Buruianǎ et al., 2005).

Pharmaceutical Research :

- Although not directly involving this compound, pharmaceutical research has employed related aniline compounds in the development of novel drugs and in studying their genotoxicity (E. Bomhard & B. Herbold, 2005).

Nanotechnology :

- The compound's application extends to nanotechnology, particularly in the synthesis of nanostructures like conducting poly(aniline) nanotubes, which have been investigated for use in rechargeable batteries (Cheng et al., 2006).

Wastewater Treatment :

- Kioussis et al. (2000) conducted research on poly(allyl amine hydrochloride) hydrogels, which are closely related to this compound, for removing contaminants from aquaculture wastewater (Kioussis et al., 2000).

Analytical Chemistry :

- In the field of analytical chemistry, studies have been conducted on the quantification of genotoxic impurities in pharmaceutical substances, where related aniline compounds were used as reference materials (N. G. Dumbre et al., 2022).

Pollution Remediation :

- Zhang et al. (2009) utilized Fe3O4 nanoparticles for the removal of aniline and phenolic compounds from aqueous solutions, indicating the potential for pollution remediation applications (Zhang et al., 2009).

Biofunctionalized Materials :

- The compound has been utilized in the development of biofunctionalized materials like folic-acid-modified conducting polymers, which have applications in bio-sensing and cell attachment detection (Azak et al., 2016).

Safety and Hazards

Aniline, a related compound, is classified as a combustible liquid. It is toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . It causes damage to organs (Blood, Hematopoietic System) through prolonged or repeated exposure .

Future Directions

There is significant interest in developing new synthetic routes toward functionalized aniline derivatives due to their importance in the synthesis of pharmaceuticals and other biologically pertinent substances . Future research may focus on the development of mild C-H activation of miscellaneous allylbenzenes (including anilines) .

Properties

IUPAC Name |

4-prop-2-enoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO.ClH/c1-2-7-11-9-5-3-8(10)4-6-9;/h2-6H,1,7,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFPNXNRNUPFBAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589249 | |

| Record name | 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88271-75-4 | |

| Record name | 4-[(Prop-2-en-1-yl)oxy]aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.